N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine
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Overview
Description
N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is a compound that features a piperidine ring, a nitro group, and a glycine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine typically involves multiple steps, starting with the preparation of the piperidine derivativeThe final step involves the coupling of the nitro-piperidine derivative with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted piperidine derivatives can be formed.
Scientific Research Applications
N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidine ring can enhance binding affinity to certain receptors or enzymes, modulating their activity. The glycine moiety can facilitate interactions with proteins and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[3-nitro-4-(morpholin-1-yl)phenyl]carbonyl}glycine: Similar structure but with a morpholine ring instead of a piperidine ring.
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}glycine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine is unique due to the presence of the piperidine ring, which is known for its pharmacological significance. The combination of the nitro group, piperidine ring, and glycine moiety provides a unique scaffold for developing new compounds with potential biological activity .
Properties
IUPAC Name |
2-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-13(19)9-15-14(20)10-4-5-11(12(8-10)17(21)22)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDHOGOFSKVYJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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